

4-Amino-3-nitropyridine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-nitropyridine

Cat. No.: B158700

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Amino-3-nitropyridine**, a key intermediate in the pharmaceutical and agrochemical industries. This document consolidates critical data, including its chemical and physical properties, detailed spectral analysis, and established experimental protocols for its synthesis. Furthermore, it explores its applications as a versatile precursor in the development of novel bioactive molecules.

Core Chemical and Physical Properties

4-Amino-3-nitropyridine is a yellow crystalline powder at room temperature.^[1] Its core properties are summarized in the table below, providing a foundational understanding of its chemical identity and physical characteristics.

Property	Value	Reference
IUPAC Name	3-nitropyridin-4-amine	[2]
CAS Number	1681-37-4	[2]
Molecular Formula	C ₅ H ₅ N ₃ O ₂	[2]
Molecular Weight	139.11 g/mol	[2]
Appearance	Yellow crystalline powder	[1]
Melting Point	203-207 °C	[3]
Solubility	Insoluble in water	[3]
pKa	5.02 ± 0.12 (Predicted)	[3]

Spectroscopic Analysis

The structural characterization of **4-Amino-3-nitropyridine** is well-defined by various spectroscopic techniques. The following tables present key quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum provides insight into the proton environments, while ¹³C NMR data, calculated using the Gauge-Independent Atomic Orbital (GIAO) method, reveals the carbon skeleton.[\[4\]](#)

Table 1: ¹H NMR Spectral Data

Proton	Chemical Shift (δ)	Multiplicity	Notes
H-2	~9.0 ppm	Singlet	Proton is adjacent to the electron-withdrawing nitro group, resulting in a significant downfield shift.
H-6	~8.2 ppm	Doublet	
H-5		Doublet	
-NH ₂		Broad Singlet	

Note: A specific reference indicates a singlet at 9.0 ppm and a doublet at 8.2 ppm. The exact positions of H-5 and the amino protons can vary.[2]

Table 2: Calculated ¹³C NMR Spectral Data (GIAO Method)[4]

Carbon Atom	Calculated Chemical Shift (δ) ppm
C2	152.4
C3	133.1
C4	148.2
C5	110.1
C6	151.7

Infrared (IR) Spectroscopy Data

The vibrational modes of **4-Amino-3-nitropyridine** have been characterized through both experimental and theoretical (DFT) studies.[4] The table below highlights the key functional group absorptions.

Table 3: Key FT-IR Absorption Frequencies

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3482	Asymmetric Stretching	-NH ₂
3358	Symmetric Stretching	-NH ₂
1642	Scissoring (Bending)	-NH ₂
1573	Asymmetric Stretching	-NO ₂
1311	Symmetric Stretching	-NO ₂
1255	C-N Stretching	C-NH ₂
1599, 1450	C=C, C=N Stretching	Pyridine Ring

Experimental Protocols: Synthesis of 4-Amino-3-nitropyridine

There are two primary, well-documented methods for the synthesis of **4-Amino-3-nitropyridine**. Both are detailed below, providing researchers with actionable protocols.

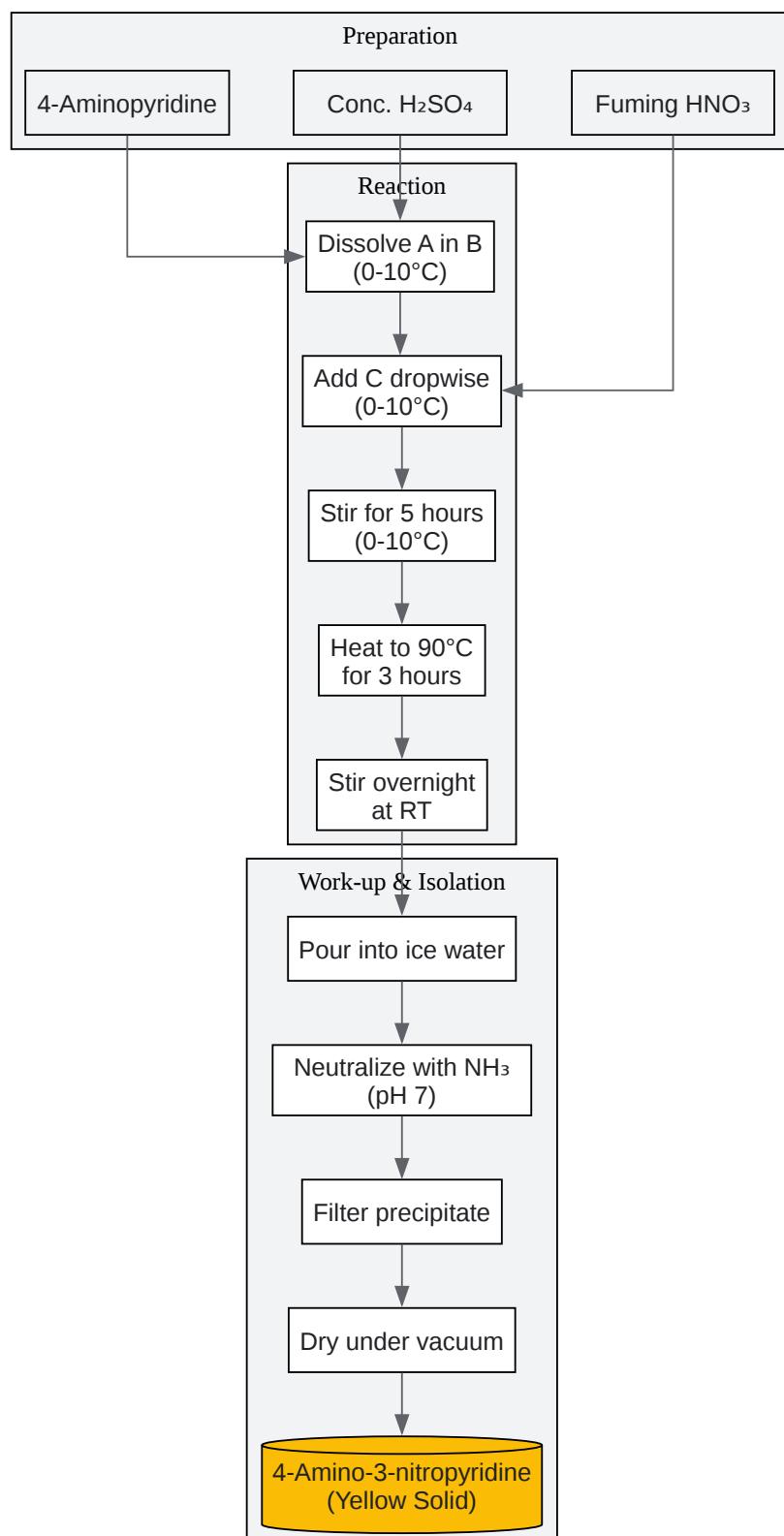
Method 1: Nitration of 4-Aminopyridine

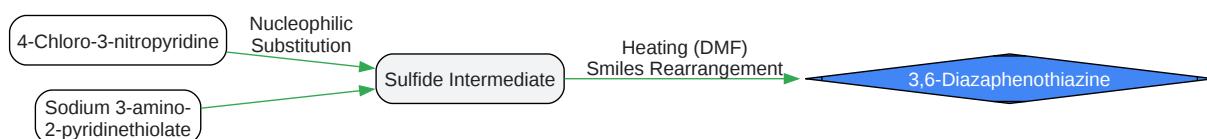
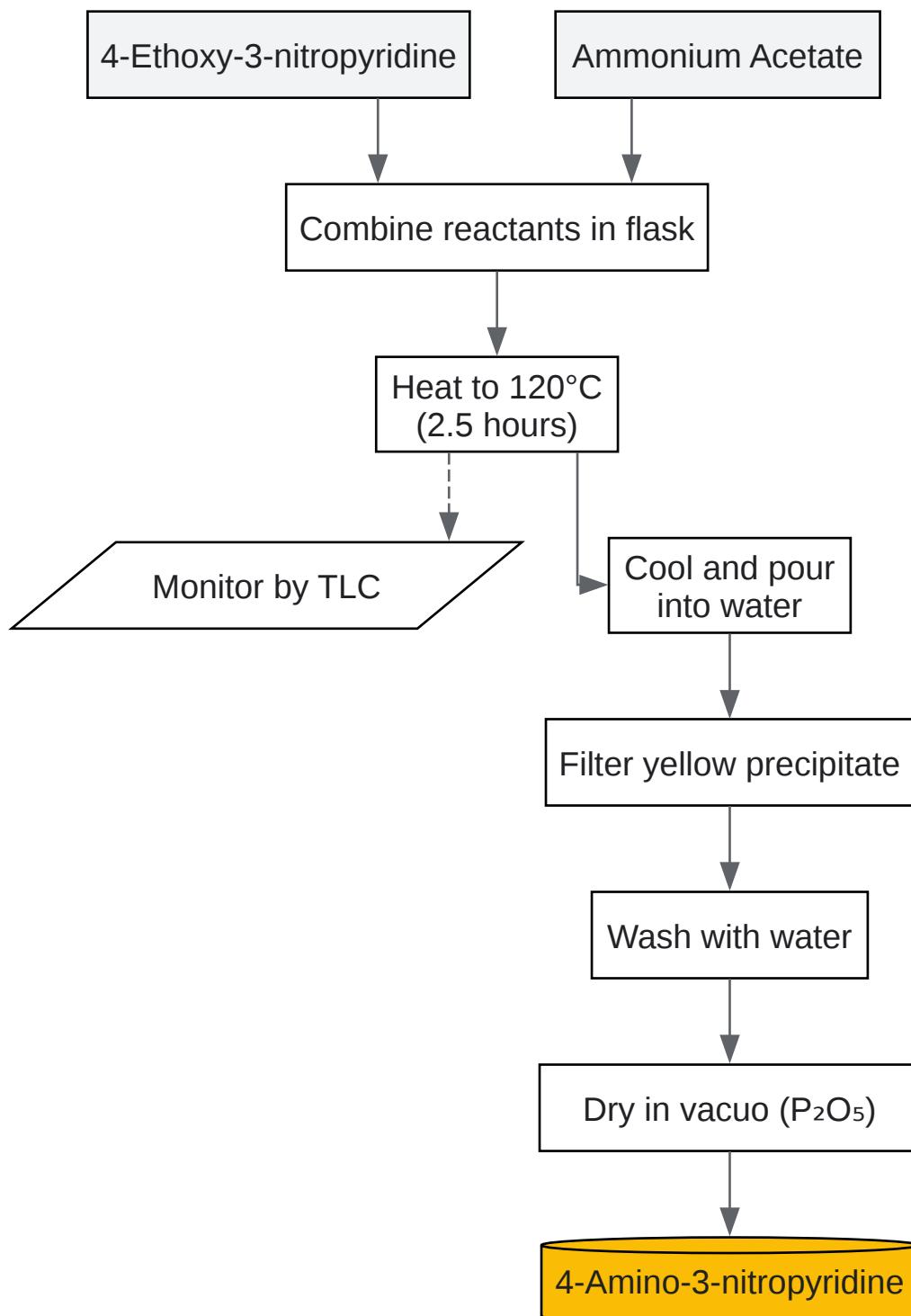
This is a common and direct method for synthesizing the target compound. It involves the electrophilic nitration of the pyridine ring, activated by the amino group.

Experimental Protocol:

- Dissolution: Dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL) under ice-bath conditions to maintain a low temperature.[3][5]
- Nitration: While keeping the reaction temperature between 0-10 °C, slowly add fuming nitric acid (2.5 mL) dropwise.[3][5]
- Initial Reaction: Continue stirring the mixture at 0-10 °C for 5 hours after the addition is complete.[3][5]
- Heating: Allow the reaction mixture to warm to room temperature, and then heat it at 90 °C for 3 hours.[3][5]

- Cooling & Quenching: After heating, let the mixture stir at room temperature overnight to ensure the reaction is complete and the system has fully cooled.[3][5]
- Precipitation: Slowly pour the reaction mixture into ice water. Neutralize the solution to a pH of 7 using ammonia. This will cause the product to precipitate out of the solution.[3][5]
- Isolation: Collect the resulting yellow precipitate by filtration and dry it under reduced pressure. This yields **4-amino-3-nitropyridine** as a yellow solid (typical yield: ~70%).[3][5] Mass spectrometry analysis confirms the product with $[M+H]^+$ at m/z 140.04.[5]





[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [4-Amino-3-nitropyridine: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b158700#4-amino-3-nitropyridine-literature-review\]](https://www.benchchem.com/product/b158700#4-amino-3-nitropyridine-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com